molecular formula C12H19Cl2N3 B6195764 (1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine dihydrochloride CAS No. 2751603-60-6

(1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine dihydrochloride

Cat. No.: B6195764
CAS No.: 2751603-60-6
M. Wt: 276.20 g/mol
InChI Key: PWCJBOHKMSLJLY-IDMXKUIJSA-N
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Description

(1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine dihydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a dimethylpropan-1-amine group, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dimethylpropan-1-amine Group: This step involves the alkylation of the imidazo[1,2-a]pyridine core with a suitable alkylating agent such as 2,2-dimethylpropan-1-amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazo[1,2-a]pyridine ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with fewer double bonds or oxygen atoms.

    Substitution Products: Compounds with new functional groups replacing original substituents on the imidazo[1,2-a]pyridine ring.

Scientific Research Applications

(1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine dihydrochloride has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: These include compounds with similar core structures but different substituents, such as 3-bromoimidazo[1,2-a]pyridine.

    Pyridine Derivatives: Compounds like N-(pyridin-2-yl)amides, which share the pyridine ring but differ in their functional groups.

Uniqueness:

    Structural Features: The combination of the imidazo[1,2-a]pyridine core with a dimethylpropan-1-amine group is unique and contributes to its distinct biological activity.

    Biological Activity: Compared to other similar compounds, (1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine dihydrochloride may exhibit enhanced or unique therapeutic properties due to its specific structure.

Properties

CAS No.

2751603-60-6

Molecular Formula

C12H19Cl2N3

Molecular Weight

276.20 g/mol

IUPAC Name

(1R)-1-imidazo[1,2-a]pyridin-2-yl-2,2-dimethylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C12H17N3.2ClH/c1-12(2,3)11(13)9-8-15-7-5-4-6-10(15)14-9;;/h4-8,11H,13H2,1-3H3;2*1H/t11-;;/m0../s1

InChI Key

PWCJBOHKMSLJLY-IDMXKUIJSA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CN2C=CC=CC2=N1)N.Cl.Cl

Canonical SMILES

CC(C)(C)C(C1=CN2C=CC=CC2=N1)N.Cl.Cl

Purity

95

Origin of Product

United States

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